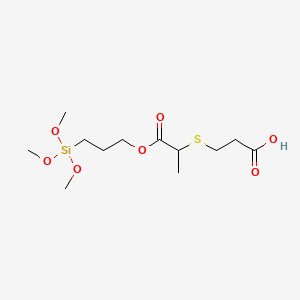
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid is a specialized organic compound used as a reagent in various organic reactions and synthesis. It has a molecular weight of 340.47 and a molecular formula of C12H24O7SSi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures to produce larger quantities. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: Potential use in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid: Similar in structure and reactivity.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, which imparts similar chemical properties.
Propanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group provides stability and reactivity, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C12H24O7SSi |
|---|---|
Peso molecular |
340.47 g/mol |
Nombre IUPAC |
3-[1-oxo-1-(3-trimethoxysilylpropoxy)propan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H24O7SSi/c1-10(20-8-6-11(13)14)12(15)19-7-5-9-21(16-2,17-3)18-4/h10H,5-9H2,1-4H3,(H,13,14) |
Clave InChI |
QRNFEHZBYUEUKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCC[Si](OC)(OC)OC)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)


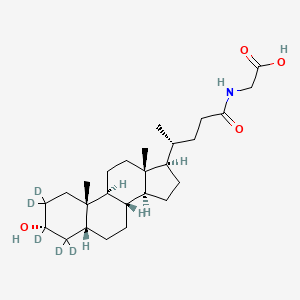
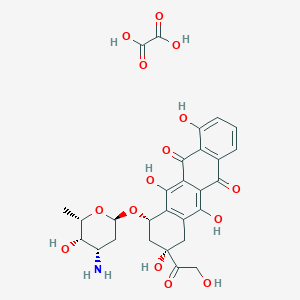
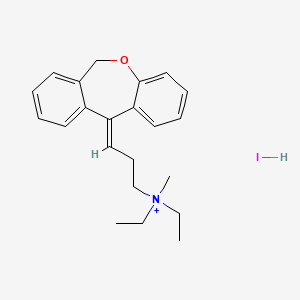
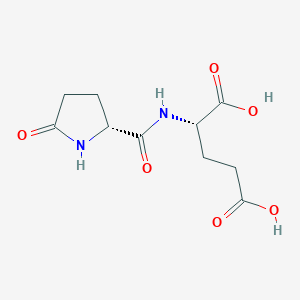
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)


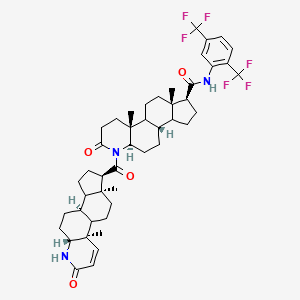
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)


